3-(2-Phenylethoxy)azetidine
Description
Properties
IUPAC Name |
3-(2-phenylethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKSFLVWHZELAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Phenylethoxy)azetidine: Structural Architecture & Medicinal Utility
Executive Summary
3-(2-Phenylethoxy)azetidine is a specialized heterocyclic building block utilized in modern medicinal chemistry. It serves as a strategic scaffold for modulating physicochemical properties in drug candidates, specifically offering a balance between metabolic stability, basicity, and lipophilicity. Unlike flexible linear amines, the azetidine core introduces conformational constraint, reducing the entropic penalty of ligand-target binding.
This guide details the structural dynamics, synthetic pathways, and physicochemical profile of this compound, providing researchers with the actionable data required to deploy this moiety in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
-
The Azetidine Core : A four-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol).[1] This strain drives reactivity but also provides a rigid vector for the amine functionality.
-
The Ether Linkage : An oxygen atom at the C3 position connects the core to the side chain, acting as a hydrogen bond acceptor and influencing the pKa of the azetidine nitrogen via the inductive effect.
-
The Phenethyl Tail : A lipophilic aromatic moiety that facilitates hydrophobic interactions (π-stacking) within protein binding pockets.
Physicochemical Data Table
Data estimated based on structure-activity relationships (SAR) of analogous 3-alkoxyazetidines.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₁₁H₁₅NO | Fragment-like space |
| Molecular Weight | 177.25 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Calculated LogP (cLogP) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | ~9.2 – 9.8 | Highly basic; exists predominantly as a cation at physiological pH |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Excellent blood-brain barrier (BBB) penetration potential |
| Rotatable Bonds | 4 | Moderate flexibility in the side chain; rigid core |
| H-Bond Donors / Acceptors | 1 / 2 | Balanced donor/acceptor profile |
Synthetic Routes & Methodologies
The synthesis of this compound typically requires protecting group strategies to prevent polymerization of the strained azetidine ring. The most robust route involves the O-alkylation of N-protected 3-hydroxyazetidine.
Primary Synthesis Workflow (Retrosynthetic Analysis)
The following Graphviz diagram illustrates the logical retrosynthesis and forward reaction pathway.
Figure 1: Convergent synthesis of this compound via Williamson ether synthesis followed by Boc-deprotection.
Detailed Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents : N-Boc-3-hydroxyazetidine (1.0 eq), 2-Phenylethyl bromide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).
-
Solvent : Anhydrous DMF or THF.
-
Procedure :
-
Cool a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF to 0°C under nitrogen.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure alkoxide formation.
-
Add 2-Phenylethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench : Carefully add water/ice. Extract with Ethyl Acetate.
-
Purification : Flash column chromatography (Hexane/EtOAc).
-
Step 2: N-Deprotection
-
Reagents : Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Procedure :
-
Dissolve the intermediate in DCM.
-
Add TFA (10–20 equivalents) at 0°C.
-
Stir at room temperature until TLC shows consumption of starting material (~1–2 hours).
-
Workup : Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ or basic resin and extract with DCM/MeOH (9:1).
-
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
The azetidine ring is frequently used as a bioisostere for:
-
Gem-dimethyl groups : The C2-C4 angle compresses the substituents, mimicking the steric bulk of a gem-dimethyl group but with added polarity.
-
Piperidines/Pyrrolidines : Azetidines lower the molecular weight and lipophilicity (LogD) compared to their 6- and 5-membered counterparts, often improving metabolic stability by reducing the number of oxidizable C-H bonds.
Structure-Property Relationship (SPR) Map
The diagram below visualizes how specific structural features translate to pharmacological effects.
Figure 2: Structure-Property Relationship (SPR) mapping of the pharmacophore.
Handling, Stability, and Safety
Stability
-
Thermal : Azetidines are generally stable at room temperature but can degrade at high temperatures (>150°C) due to ring strain.
-
Chemical : The free base is prone to absorbing CO₂ from the air (carbamate formation). Store as a salt (HCl or Oxalate) for long-term stability.
-
Nucleophiles : The ring is susceptible to nucleophilic ring-opening under harsh acidic conditions or with strong nucleophiles.
Safety Protocol (MSDS Summary)
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319).[2][3] May be harmful if swallowed.[3][4]
-
PPE : Wear nitrile gloves, safety goggles, and use a fume hood.
-
Storage : Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.
References
-
Azetidine Synthesis & Properties : Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Link
-
Medicinal Chemistry Applications : Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH). Link
-
General Safety Data : Safety Data Sheet for Azetidine Derivatives. Fisher Scientific. Link
-
Chemical Properties : Physicochemical Properties of Azetidine (CAS 503-29-7). Cheméo. Link
Sources
3-(2-Phenylethoxy)azetidine: A Structural Pharmacophore Guide
[2][3]
Executive Summary
This compound is a specialized heterocyclic building block characterized by a four-membered azetidine ring ether-linked to a phenethyl group.[1][2][3] In medicinal chemistry, this motif serves as a conformationally restricted bioisostere for linear amines or larger saturated heterocycles (like piperidine), offering unique vectors for optimizing metabolic stability and lipophilicity (LogP) in drug candidates.[1][2][3] This guide provides validated physicochemical data, synthesis pathways, and handling protocols for research applications.
Chemical Identification & Physical Properties[1][2][3][4]
The following data aggregates specifications from verified chemical registries and supplier databases.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1310304-67-6 |
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| Exact Mass | 177.1154 |
| SMILES | C1C(CN1)OCCc2ccccc2 |
| Appearance | Colorless to pale yellow liquid (free base) |
| Storage Conditions | 2–8°C, under inert atmosphere ( |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Note on Salt Forms: While the CAS 1310304-67-6 refers to the free base, this compound is frequently supplied or handled as a hydrochloride salt (e.g., this compound HCl) to enhance stability and crystallinity.[1][2][3] Researchers should correct for the salt mass (MW ~213.7 g/mol for HCl) during stoichiometry calculations.[1][2][3]
Validated Synthesis Workflow
The synthesis of this compound typically follows a convergent route involving the O-alkylation of a protected 3-hydroxyazetidine scaffold.[2][3] The following protocol ensures high fidelity and minimizes ring-opening side reactions common with strained azetidines.
Core Reaction Logic
-
Protection: The azetidine nitrogen is nucleophilic and must be masked (e.g., Boc-group) to prevent self-polymerization or N-alkylation.[2][3]
-
Etherification: A Williamson ether synthesis is employed.[1][2][3] The secondary alcohol of the azetidine is deprotonated and reacted with phenethyl bromide.[2][3]
-
Deprotection: Acidic cleavage yields the target secondary amine.[1][2][3]
Step-by-Step Protocol
Step 1: O-Alkylation (Ether Formation) [1][2][3]
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-Phenylethyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).
-
Procedure:
-
Cool the solution of N-Boc-3-hydroxyazetidine in DMF to 0°C.
-
Add NaH portion-wise under
flow.[1][2][3] Allow gas evolution ( ) to cease (approx. 30 min). -
Warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc). The appearance of a less polar spot indicates the formation of tert-butyl this compound-1-carboxylate.[2][3]
-
Step 2: N-Deprotection
Reaction Pathway Diagram[2][3]
Figure 1: Convergent synthesis route via N-Boc protected intermediate.
Structural Applications in Drug Design[1][2][3]
The this compound moiety acts as a versatile "linker-pharmacophore."[2][3]
-
Conformational Restriction: Unlike a flexible propyl-amine chain, the azetidine ring restricts the nitrogen lone pair vector, potentially locking the molecule into a bioactive conformation that favors receptor binding.[2][3]
-
Lipophilicity Tuning: The phenethoxy tail adds significant lipophilicity.[2][3] This is useful for blood-brain barrier (BBB) penetration in CNS drug discovery programs.[1][2][3]
-
Metabolic Stability: The ether linkage is generally resistant to oxidative metabolism compared to alkyl chains, although the azetidine ring itself can be subject to ring-opening under extreme metabolic stress.[2][3]
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) contributions of the core scaffold.[2][3]
Safety & Handling Protocols
As a secondary amine and ether, this compound requires specific safety measures.
-
Hazards:
-
Handling:
-
Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as hazardous chemical waste.[2][3] Do not flush down drains.[1][2][3]
References
3-(2-Phenylethoxy)azetidine SMILES string and InChIKey
Technical Monograph: Chemical Identity and Synthetic Utility of 3-(2-Phenylethoxy)azetidine
Part 1: Chemical Identity & Structural Analysis
Compound Name: this compound IUPAC Name: this compound Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol [1]
Core Identifiers
To ensure reproducibility across chemical databases, the following machine-readable strings define the exact stereochemical and topological structure of the target molecule.
| Identifier Type | String / Value |
| Canonical SMILES | C1C(CN1)OCCc2ccccc2 |
| Isomeric SMILES | C1C(CN1)OCCc2ccccc2 (Achiral at C3) |
| InChI String | InChI=1S/C11H15NO/c13-11-7-12-8-11-14-9-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
| Key Structural Feature | 4-membered nitrogen heterocycle (Azetidine) ether-linked to a phenethyl pharmacophore.[1][2][3] |
Part 2: Strategic Utility in Medicinal Chemistry
The this compound scaffold represents a strategic "hybrid" building block.[1] It merges the conformational rigidity of the azetidine ring with the flexible, lipophilic phenethyl ether chain—a privileged substructure found in numerous CNS-active agents (e.g., neurotransmitter reuptake inhibitors).
The Azetidine Advantage
Replacing larger saturated heterocycles (pyrrolidines, piperidines) with azetidines is a proven strategy in "Lead Optimization" to alter physicochemical properties without sacrificing potency.[1]
-
Basicity Modulation: Azetidines (pKa ~11.[1]0) are generally more basic than pyrrolidines, influencing solubility and HERG channel binding.[1]
-
Vector Positioning: The bond angles in the 4-membered ring (approx. 90°) create distinct vector orientations for substituents at the 3-position compared to the 5-membered pyrrolidine (approx. 109°), potentially accessing novel binding pockets.
-
Metabolic Stability: The strained ring often shows altered metabolic profiles, reducing liability to oxidative metabolism at the
-carbon compared to larger rings.
Figure 1: Logic flow for selecting the azetidine scaffold in medicinal chemistry campaigns.
Part 3: Synthetic Methodology
The synthesis of this compound requires careful handling of the strained azetidine ring to prevent ring-opening polymerization.[1] The most robust protocol utilizes a Williamson Ether Synthesis approach starting from commercially available N-protected 3-hydroxyazetidine.[1]
Protocol: Etherification and Deprotection
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)[1]
-
(2-Bromoethyl)benzene (Phenethyl bromide)[1]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil[1]
-
Trifluoroacetic acid (TFA) or HCl/Dioxane[1]
Step-by-Step Workflow:
-
Activation (0 h - 1 h):
-
Alkylation (1 h - 12 h):
-
Add (2-bromoethyl)benzene (1.1 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature (25°C).
-
Critical Control Point: If reaction is sluggish, heat to 60°C, but monitor strictly by TLC to avoid Boc-degradation.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
-
-
Deprotection (12 h - 14 h):
-
Dissolve the intermediate (tert-butyl this compound-1-carboxylate) in DCM.[1]
-
Add TFA (10-20 eq) at 0°C.
-
Stir at room temperature until consumption of starting material (approx. 2 hours).
-
Concentrate in vacuo.[1]
-
Workup: Basify with saturated NaHCO₃ or NaOH to pH > 12 and extract with DCM/IPA (3:1) to recover the free amine.[1]
-
Figure 2: Synthetic pathway for the target molecule utilizing orthogonal protection strategies.
Part 4: Physicochemical Profile & Characterization
The following data points are essential for researchers integrating this molecule into biological assays.
| Property | Value / Description | Note |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity suitable for CNS penetration.[1] |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Highly basic secondary amine.[1] |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Low TPSA favors membrane permeability.[1] |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Appearance | Colorless oil or white solid (as HCl salt) | Free base is likely an oil; Salt forms are preferred for handling. |
Analytical Expectations (¹H NMR in CDCl₃):
-
Aromatic Protons: Multiplet at
7.1–7.4 ppm (5H).[1] -
Ether Linkage (
-to-O): Triplet at ~3.6 ppm (2H, O-CH₂-CH₂-Ph).[1] -
Benzylic Protons: Triplet at
~2.9 ppm (2H, O-CH₂-CH₂-Ph).[1] -
Azetidine Ring:
Part 5: Handling and Stability
-
Storage: The free amine is prone to absorbing atmospheric CO₂ (forming carbamates).[1] Store under inert gas (Argon/Nitrogen) at -20°C.
-
Salt Formation: For long-term stability, conversion to the hydrochloride or oxalate salt is recommended.[1]
-
Safety: Azetidines are strained rings and can be alkylating agents.[1] Handle with gloves and in a fume hood.[1]
References
-
Lowe, G. (2010).[1] Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for Azetidine utility).
-
PubChem Database. (2024).[1] Azetidine Compound Summary. National Library of Medicine.[1] (Source for general azetidine physicochemical properties).
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Mechanistic insight into 4-membered ring properties).
-
Sirvent, J. A., et al. (2012).[1] Synthesis of 3-Substituted Azetidines. European Journal of Organic Chemistry. (Synthetic protocols for 3-alkoxy azetidines).
Sources
Metabolic Stability of 3-(2-Phenylethoxy)azetidine in Drug Design
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary: The Azetidine Advantage and Liability
In modern medicinal chemistry, the 3-(2-Phenylethoxy)azetidine scaffold represents a high-value pharmacophore. The azetidine ring, with its high strain energy (~25 kcal/mol) and distinct vector geometry, serves as a superior bioisostere for larger saturated heterocycles like piperidine or morpholine. It offers reduced lipophilicity (LogP) and enhanced metabolic stability relative to flexible alkyl chains.
However, the specific inclusion of the ether linkage connecting the azetidine to a phenethyl side chain introduces a critical "metabolic soft spot." While the azetidine ring itself is often robust, the ether oxygen and the benzylic positions of the phenethyl group are prime targets for Cytochrome P450 (CYP) oxidative clearance.
This guide provides a technical deep-dive into the metabolic fate of this scaffold, establishing a rigorous protocol for assessing its stability and engineering improved analogs.
Structural Analysis & Metabolic Liabilities[1]
To design around metabolic instability, one must first map the electronic and steric landscape of the molecule. The this compound scaffold presents three distinct zones of metabolic vulnerability.
Zone A: The Ether Linkage (O-Dealkylation)
The ether oxygen acts as a hydrogen bond acceptor and increases solubility, but it also activates the adjacent carbons for oxidation.
-
Mechanism: CYP450 enzymes (particularly CYP3A4 and CYP2D6) facilitate O-dealkylation . This proceeds via hydrogen abstraction from the carbon alpha to the oxygen (on the phenethyl side), forming a hemiacetal intermediate which spontaneously collapses.
-
Result: Cleavage of the molecule into 3-hydroxyazetidine (polar, excreted) and phenylacetaldehyde (reactive, rapidly oxidized to phenylacetic acid).
Zone B: The Benzylic Position
The methylene group adjacent to the phenyl ring (part of the phenethyl chain) is electronically activated.
-
Mechanism: The aromatic ring stabilizes the radical intermediate formed during hydrogen abstraction by the CYP heme-iron-oxo species (Compound I).
-
Result: Hydroxylation to form the benzylic alcohol, which may undergo further oxidation to a ketone or carboxylic acid.
Zone C: The Azetidine Ring
While less prone to oxidative opening than epoxides, the azetidine nitrogen is a site for Phase I and Phase II metabolism.
-
N-Oxidation: If the nitrogen is tertiary (N-alkylated), it readily forms an N-oxide .
-
Glucuronidation: If the nitrogen is a secondary amine (unsubstituted), it is a direct substrate for UGT (UDP-glucuronosyltransferase) enzymes, leading to an N-glucuronide .
-
Ring Opening: Rare under physiological conditions unless activated by alpha-carbon oxidation (lactam formation), which relieves ring strain.
Visualization: Metabolic Pathway Map
The following diagram illustrates the primary metabolic fate of the scaffold.
Figure 1: Predicted metabolic pathways for this compound. Primary clearance routes involve ether cleavage and benzylic oxidation.
Experimental Assessment Protocols
To validate the stability of this scaffold, a "self-validating" tiered approach is required. This protocol moves from high-throughput screening to mechanistic verification.
Tier 1: Microsomal Stability Assay (The Filter)
This assay determines the Intrinsic Clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
-
Substrate: Incubate test compound at 1 µM (below
to ensure first-order kinetics). -
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
Sampling: Aliquot at
min. -
Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validation Check:
-
Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil
min, the assay lacks metabolic activity. -
Negative Control: Incubate without NADPH. Loss of parent indicates chemical instability (hydrolysis), not metabolism.
Tier 2: Metabolite Identification (MetID)
Once clearance is established, identify where the molecule is breaking.
Protocol:
-
Incubation: Scale up Tier 1 volume to 1 mL; increase substrate concentration to 10 µM to generate sufficient metabolite signal.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap.
-
Data Processing: Use Mass Defect Filtering (MDF).
-
Look for -106 Da loss (loss of phenethyl group -> 3-hydroxyazetidine).
-
Look for +16 Da shift (Hydroxylation).
-
Look for +176 Da shift (Glucuronidation).
-
Visualization: Assay Workflow
Figure 2: Standardized workflow for determining metabolic half-life and intrinsic clearance.
Optimization Strategies: Engineering Stability
If the this compound scaffold shows high clearance (
Deuteration (The "Heavy" Switch)
Replace hydrogen atoms at the metabolic soft spots with deuterium. The C-D bond is stronger than the C-H bond, slowing the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect).
-
Target: The benzylic CH₂ of the phenethyl group.
-
Target: The alpha-ether CH₂ of the phenethyl group.
-
Impact: Can increase
by 2-5 fold without changing potency or lipophilicity.
Fluorine Walk
Introduce fluorine atoms to block oxidation sites and modulate pKa.
-
Strategy: Replace the phenethyl group with a difluorophenethyl or trifluoroethyl analog.
-
Strategy: Fluorinate the phenyl ring (para-position) to block aromatic hydroxylation.
Steric Shielding
Add small alkyl groups (methyl) adjacent to the ether oxygen on the azetidine ring or the side chain.
-
Effect: Hinders the approach of the bulky CYP450 heme center to the ether oxygen, reducing O-dealkylation rates.
References
-
Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2021.
-
Metabolic Soft Spot Identification and Compound Optimization. ResearchGate, 2025.
-
Azetidines of pharmacological interest. Arch Pharm (Weinheim), 2021.[1]
-
Novel metabolic pathway of arylethers by cytochrome P450. Archives of Biochemistry and Biophysics, 1994.
-
Drug metabolic stability in early drug discovery. Drug Metabolism Reviews, 2021.
Sources
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of Azetidine Derivatives
Introduction: The Strategic Importance of 3-Alkoxyazetidines in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational rigidity and metabolic stability, making them attractive as bioisosteres for various functional groups.[1] Among functionalized azetidines, 3-alkoxy and 3-aryloxy derivatives are of particular interest. The ether linkage at the C3 position allows for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust and versatile method for the formation of these crucial C-O bonds.[2] This application note provides a comprehensive guide to the specific conditions and considerations required for the successful application of the Williamson ether synthesis to azetidin-3-ol derivatives, a key class of intermediates in the synthesis of advanced pharmaceutical candidates.
Core Principles and Mechanistic Insights
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the azetidin-3-ol, forming a more nucleophilic azetidin-3-alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks an electrophile, typically a primary alkyl halide or sulfonate, displacing the leaving group and forming the desired ether linkage.[3]
Caption: General Workflow of Azetidine Ether Synthesis.
Key Parameters for Successful Synthesis
The successful synthesis of 3-alkoxyazetidines via the Williamson ether synthesis is highly dependent on the careful selection of several key parameters.
The Azetidin-3-ol Substrate and the Crucial Role of the N-Protecting Group
The nitrogen atom of the azetidine ring is nucleophilic and can compete with the hydroxyl group in reactions with electrophiles. Therefore, it is essential to protect the nitrogen with a suitable electron-withdrawing group. The most commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group effectively reduces the nucleophilicity of the nitrogen atom, preventing undesired N-alkylation side reactions.
Choice of Base: Balancing Reactivity and Stability
A strong base is required to efficiently deprotonate the secondary alcohol of the azetidin-3-ol.[1] Sodium hydride (NaH) is a common and effective choice for this transformation, as it irreversibly deprotonates the alcohol to form the sodium alkoxide.[1] It is crucial to use anhydrous conditions, as NaH reacts violently with water.
Solvent Selection: The Impact of the Reaction Medium
The choice of solvent is critical for the success of the SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred as they can solvate the cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thus accelerating the reaction rate.[4] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.
The Electrophile: Reactivity and Steric Considerations
The Williamson ether synthesis works best with primary alkyl halides (e.g., methyl iodide, benzyl bromide) as they are most susceptible to SN2 attack.[3] Secondary alkyl halides can also be used, but may lead to competing elimination (E2) reactions, resulting in lower yields of the desired ether. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.
Caption: SN2 Mechanism at the Electrophile.
Potential Side Reactions and Troubleshooting
-
Ring Opening: The strained azetidine ring can be susceptible to ring-opening under harsh conditions. However, with an N-Boc protecting group, the ring is generally stable to the basic conditions of the Williamson ether synthesis. Acid-mediated ring-opening is a more common issue.[5]
-
Elimination: As mentioned, the use of secondary or sterically hindered primary alkyl halides can lead to the formation of alkene byproducts via an E2 elimination pathway.
-
Solvent-Related Impurities: When using NaH in DMF, particularly with benzyl bromide as the electrophile, the formation of amine side-products arising from the reduction of DMF by NaH has been reported.[5] This can complicate purification and may require alternative solvent choices if problematic.
Detailed Experimental Protocol: Synthesis of 1-tert-Butoxycarbonyl-3-methoxyazetidine
This protocol is adapted from a literature procedure for the O-alkylation of N-Boc-3-hydroxyazetidine.[6]
Materials:
-
1-tert-Butoxycarbonyl-3-hydroxyazetidine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Iodomethane (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
10% aqueous acetic acid solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (e.g., 2.5 g, 14.4 mmol) in anhydrous DMF (125 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, e.g., 0.69 g, 17.3 mmol) portion-wise at 0 °C (ice bath).[6]
-
Stir the resulting suspension at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[6]
-
Cool the reaction mixture back to 0 °C and add iodomethane (e.g., 1.34 ml, 21.6 mmol) dropwise.[6]
-
Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding 10% aqueous acetic acid solution until gas evolution ceases. Stir for 30 minutes.[6]
-
Transfer the mixture to a separatory funnel and partition with ethyl acetate and 10% aqueous sodium chloride solution.[6]
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure 1-tert-butoxycarbonyl-3-methoxyazetidine.[6]
Summary of Reaction Conditions for O-Alkylation of Azetidinols
The following table summarizes conditions for the O-alkylation of azetidin-3-ol derivatives, including both the base-mediated Williamson ether synthesis and an alternative acid-catalyzed approach.
| Entry | Azetidinol Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 1 | N-Boc-3-hydroxyazetidine | NaH, MeI | DMF | 0 °C to RT | 1.5 h | N-Boc-3-methoxyazetidine | 81 | [6] |
| 2 | N-Cbz-3-(p-methoxyphenyl)-azetidin-3-ol | Methanol, TfOH | CH2Cl2 | RT | 3 h | N-Cbz-3-methoxy-3-(p-methoxyphenyl)azetidine | 75 | [7] |
| 3 | N-Cbz-3-(p-methoxyphenyl)-azetidin-3-ol | Ethanol, TfOH | CH2Cl2 | RT | 3 h | N-Cbz-3-ethoxy-3-(p-methoxyphenyl)azetidine | 78 | [7] |
| 4 | N-Cbz-3-(p-methoxyphenyl)-azetidin-3-ol | Isopropanol, TfOH | CH2Cl2 | RT | 3 h | N-Cbz-3-isopropoxy-3-(p-methoxyphenyl)azetidine | 57 | [7] |
Conclusion and Outlook
The Williamson ether synthesis is a highly effective and reliable method for the preparation of 3-alkoxyazetidine derivatives, provided that key experimental parameters are carefully controlled. The use of an N-Boc protecting group is critical to prevent N-alkylation, and the appropriate choice of a strong base, an aprotic polar solvent, and a reactive electrophile are essential for achieving high yields. By understanding the mechanistic principles and potential side reactions outlined in these notes, researchers can confidently apply this powerful transformation to the synthesis of novel azetidine-containing molecules for applications in drug discovery and beyond.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- BenchChem. (n.d.). Synthesis of 3-(2-Phenoxyethyl)azetidine. Technical Support Center.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Jakhar, K. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Academic Journal of Materials & Chemistry. (2023).
- University of Wisconsin-Stout. (n.d.). The Williamson ether synthesis.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). US3668196A - 3-azetidinols.
- ResearchGate. (2025, January 22). Recent progress in synthesis of 3-functionalized azetidines.
- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
- ResearchGate. (2025, August 7).
- UCD Research Repository. (2016, October 25).
- Google Patents. (n.d.).
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- European Patent Office. (n.d.).
- Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. studylib.net [studylib.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography for Polar Azetidine Amines
Welcome to the technical support center for the purification of polar azetidine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable compounds. Due to their polarity and basicity, azetidine amines often present significant purification hurdles, including poor peak shape, low recovery, and difficult separation from polar impurities.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the fundamental principles behind the recommended strategies, empowering you to make informed decisions and develop robust, reproducible purification methods.
Frequently Asked Questions (FAQs)
Q1: Why are polar azetidine amines so difficult to purify on standard silica gel?
A: The primary challenge arises from strong, undesirable interactions between the basic amine functionality and the acidic surface of standard silica gel.[1][2] Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the nitrogen atom of the azetidine amine can form a strong hydrogen bond or even an acid-base interaction with these silanol groups. This interaction leads to several common problems:
-
Peak Tailing: The analyte molecules that interact strongly with the silanol sites are retained longer than the bulk of the sample, resulting in broad, asymmetric peaks. This significantly reduces resolution and purity of the collected fractions.[2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound becomes permanently stuck to the stationary phase, leading to low recovery.[1]
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[3]
Q2: What is the first and most critical step to prevent peak tailing for a basic amine?
A: The most effective initial strategy is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[1][4] This is a non-negotiable step for achieving good peak shape with basic amines on silica.
The added basic modifier, typically triethylamine (TEA) or ammonium hydroxide, acts as a competitor. It preferentially interacts with the acidic silanol sites on the silica surface, effectively "masking" them from your azetidine amine.[4][5] With these interaction sites blocked, the amine analyte experiences a more homogenous (less acidic) surface, leading to a more symmetrical peak shape.
Q3: My azetidine amine is highly polar and doesn't move from the baseline on TLC, even with 20% methanol in DCM. What should I do?
A: This indicates that your compound is too polar for traditional normal-phase chromatography, even with a highly polar solvent system. You have a few advanced options:
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is the go-to technique for very polar compounds that are poorly retained in reversed-phase.[6][7][8] It uses a polar stationary phase (like silica, diol, or an amine-functionalized phase) but with a mobile phase typical of reversed-phase (e.g., high acetonitrile content with a smaller amount of water/buffer).[6] In HILIC, water acts as the strong, eluting solvent.[7] This is often called "aqueous normal-phase" chromatography.[6]
-
Use a More Polar Mobile Phase System: For standard silica, a combination of chloroform, methanol, and ammonium hydroxide can be highly effective for eluting very polar amines.[9] A typical starting point could be a ratio like 80:15:1.5 (CHCl₃:MeOH:conc. NH₄OH).
-
Consider an Amine-Functionalized Column: These columns have an amine-bonded stationary phase, which creates a less polar and basic surface compared to silica.[5][10] This is highly advantageous as it minimizes the strong secondary interactions that cause tailing, often eliminating the need for basic additives in the mobile phase.[10]
Troubleshooting Guide
Problem: My azetidine amine is streaking/tailing badly on the column, even with TEA in the eluent.
-
Question: What is causing this, and how can I achieve a sharp, symmetrical peak?
-
Answer & Explanation: While adding triethylamine (TEA) is a crucial first step, persistent tailing suggests that the silanol interactions are not being sufficiently suppressed or other factors are at play.
-
Causality: The acidity of silica gel can vary between manufacturers and even between batches.[1] Your silica may be particularly acidic, requiring a higher concentration of modifier. Alternatively, the concentration of your sample might be too high, leading to column overloading where there aren't enough masked silanol sites for all the analyte molecules.[5]
-
-
Troubleshooting Workflow:
// Nodes start [label="Problem: Peak Tailing\nwith Azetidine Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tea [label="Is TEA (0.5-2%) in the\nmobile phase?", fillcolor="#FBBC05", fontcolor="#202124"]; add_tea [label="Action: Add 0.5-2% TEA\nto the eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conc [label="Is the sample concentration\ntoo high (overloading)?", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_load [label="Action: Reduce sample load.\n(Target: 1-2% of silica weight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_modifier [label="Is TEA insufficient?\nTry a stronger base.", fillcolor="#FBBC05", fontcolor="#202124"]; use_ammonia [label="Action: Use 1-2% Ammonium Hydroxide\n(in MeOH) in the mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_phase [label="Persistent Tailing:\nChange Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_alumina [label="Option 1: Basic Alumina", fillcolor="#F1F3F4", fontcolor="#202124"]; use_amine_silica [label="Option 2: Amine-functionalized\nSilica", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Result: Symmetrical Peak", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_tea; check_tea -> add_tea [label="No"]; add_tea -> success; check_tea -> check_conc [label="Yes"]; check_conc -> reduce_load [label="Yes"]; reduce_load -> success; check_conc -> check_modifier [label="No"]; check_modifier -> use_ammonia [label="Yes"]; use_ammonia -> success; check_modifier -> change_phase [label="No"]; change_phase -> use_alumina; change_phase -> use_amine_silica; use_alumina -> success; use_amine_silica -> success; }
Troubleshooting workflow for peak tailing.
Problem: I can't see my compound with a UV detector.
-
Question: My azetidine derivative lacks a chromophore. How can I monitor my column fractions?
-
Answer & Explanation: Many small heterocyclic compounds, including some azetidines, do not absorb UV light, making detection a significant challenge.
-
Solution: An Evaporative Light-Scattering Detector (ELSD) is the ideal solution for non-UV active compounds.[11][12]
-
Mechanism: The ELSD works by first nebulizing the column eluent into a fine mist. This mist is then passed through a heated tube where the mobile phase evaporates, leaving behind tiny, solid particles of your non-volatile compound. A light beam is directed at these particles, and a detector measures the amount of scattered light, which is proportional to the mass of the analyte.[12][13][14]
-
-
Alternative (Low-Tech) Method: If an ELSD is unavailable, you can rely on Thin-Layer Chromatography (TLC) for every fraction. After running the TLC plate, you must use a chemical stain that reacts with amines to visualize the spots. A common and effective stain is potassium permanganate (KMnO₄), which reacts with most organic compounds, or a ninhydrin stain, which is more specific for primary and secondary amines.
-
Problem: My compound is water-soluble, but I need to use reversed-phase chromatography.
-
Question: My polar azetidine amine just elutes in the solvent front on a C18 column. How can I get it to retain?
-
Answer & Explanation: This is a classic problem where the analyte is too polar (hydrophilic) to interact with the non-polar (hydrophobic) C18 stationary phase.[6]
-
Solution 1: HILIC Mode: As mentioned earlier, HILIC is specifically designed for this scenario and is the preferred method.[7][8][15]
-
Solution 2: Ion-Pairing Chromatography: If you must use a reversed-phase column, you can add an ion-pairing reagent to the mobile phase.
-
Mechanism: An ion-pairing reagent is a large molecule with a charged head group and a long, non-polar tail (e.g., heptafluorobutyric acid, HFBA). The charged head of the reagent forms an ion pair with your protonated azetidine amine. The non-polar tail of the reagent then interacts strongly with the C18 stationary phase, effectively "holding" your polar compound on the column and allowing for separation to occur. Note that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.
-
-
Problem: Should I consider protecting the azetidine amine before chromatography?
-
Question: Would converting the amine to a carbamate (e.g., Boc) simplify purification?
-
Answer & Explanation: Yes, this is a very powerful, albeit indirect, strategy. It is particularly useful if you are facing insurmountable purification challenges with the free amine.
-
Rationale: Protecting the amine with a group like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) has two major benefits.[16][17]
-
Eliminates Basicity: The resulting carbamate is no longer basic and will not interact strongly with acidic silanol groups. This completely solves the problem of peak tailing.[16]
-
Increases Lipophilicity: The protecting group adds a greasy, non-polar moiety to your molecule, significantly increasing its retention in reversed-phase chromatography and allowing for standard purification on a C18 column.
-
-
Considerations: This adds two steps to your synthesis (protection and deprotection). You must choose a protecting group that is stable to your desired reaction conditions but can be removed easily afterward.[17][18] The Boc group, removed with acid, is a very common and effective choice.[16]
-
Experimental Protocols & Data
Protocol 1: General Method Development on Silica Gel for a Novel Azetidine Amine
-
TLC Analysis (Solvent Scouting):
-
Prepare stock solutions of your crude material.
-
Spot on a silica TLC plate.
-
Develop the plate in a chamber containing a starting solvent system of 95:5 Dichloromethane (DCM):Methanol.
-
If the Rf is too low, incrementally increase the polarity. For example, try 90:10 DCM:MeOH.
-
Once you find a system that gives your product an Rf of ~0.2-0.3, add 1% triethylamine (TEA) to the mobile phase and re-run the TLC. Observe the improvement in spot shape.
-
-
Column Packing (Slurry Method):
-
Choose a column and add the appropriate amount of silica gel (typically 30-50x the weight of your crude sample).
-
Prepare your initial, low-polarity eluent (e.g., 98:2 DCM:MeOH + 1% TEA).
-
Create a slurry of the silica in this eluent and pour it into the column.
-
Use gentle pressure to pack the bed firmly, ensuring no cracks or air bubbles form.[19]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH).
-
Add a small amount of silica gel (~2-3x the weight of your crude) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto silica.[20]
-
Carefully add this powder to the top of your packed column.[20] This prevents band broadening associated with wet loading in a strong solvent.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
If separation is difficult, run a gradient elution by gradually increasing the percentage of the polar solvent (methanol).[21]
-
Collect fractions and analyze them by TLC to determine which contain your pure product.
-
Table 1: Stationary Phase Selection Guide for Polar Azetidine Amines
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | General purpose, normal-phase | Inexpensive, widely available, high loading capacity. | Acidic surface causes tailing with amines; requires basic modifier.[1][2] |
| Basic Alumina | Acid-sensitive compounds | Basic surface prevents tailing without mobile phase additives. | Can be more reactive than silica; lower resolution for some compounds. |
| Amine-functionalized Silica | Basic compounds, HILIC | Excellent peak shape for amines; can be used in normal-phase or HILIC mode.[5][10] | More expensive than bare silica. |
| C18 (Reversed-Phase) | Protected amines or with ion-pairing | Excellent for non-polar compounds; highly reproducible. | Poor retention for polar, unprotected amines.[6] |
| Diol/Cyano | HILIC mode for highly polar compounds | Alternative selectivity to silica in HILIC; good for polar neutrals and bases. | Lower loading capacity than silica. |
References
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]
-
Reddit Community. (2024). Column chromatography issues. r/chemistry. [Link]
-
Columbia University. Column chromatography. Department of Chemistry. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
University of Victoria. Column chromatography. Department of Chemistry. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Thomas, et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Reddit Community. (2023). Flash Column Chromatography with Ammonia: Your experiences please!. r/chemistry. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
RSC Publishing. (2022). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
IMTAKT. Interactions of HPLC Stationary Phases. [Link]
-
Labmate Online. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. [Link]
-
Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link]
-
ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]
-
ACS Publications. (2017). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]
-
Chromatography Online. (2019). Method from Mars? Coping with Chromatographic Legacies. [Link]
-
Waters Corporation. (2009). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
-
RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
Wikipedia. Evaporative light scattering detector. [Link]
-
National Center for Biotechnology Information. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
Reddit Community. (2019). What causes streaking in silica gel column chromatography?. r/chemhelp. [Link]
-
Buchi.com. Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds.. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
Biotage. (2023). So, how does an ELSD work?. [Link]
-
WordPress.com. (2006). Purifying amines on silica. Org Prep Daily. [Link]
-
ACS Publications. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. [Link]
-
SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Reddit Community. (2025). Triethylammonium after flash chromatography. r/Chempros. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Reddit Community. (2019). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 12. peakscientific.com [peakscientific.com]
- 13. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. web.uvic.ca [web.uvic.ca]
- 20. chemistryviews.org [chemistryviews.org]
- 21. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of 3-(2-Phenylethoxy)azetidine in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-phenylethoxy)azetidine. This guide is designed to provide in-depth technical assistance and address common challenges encountered during experiments involving this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot unexpected results, and ensure the integrity of your experimental outcomes.
Introduction to Azetidine Stability
Azetidines are four-membered nitrogen-containing heterocycles that are valuable scaffolds in medicinal chemistry due to their conformational rigidity and ability to introduce unique three-dimensional structures.[1] However, the inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions, particularly under acidic conditions.[2] The stability of a substituted azetidine in acidic media is a critical parameter that can influence reaction outcomes, purification strategies, and the shelf-life of drug candidates.
For this compound, acidic instability can arise from two primary pathways: protonation of the azetidine nitrogen leading to ring cleavage, and protonation of the ether oxygen followed by cleavage of the C-O bond. The interplay of these pathways is dependent on factors such as the specific acid used, its concentration, the reaction temperature, and the solvent system.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound in acidic media.
Question 1: I am performing a reaction with this compound in the presence of a strong acid (e.g., HCl, TFA), and I am observing a lower than expected yield of my desired product, along with the formation of multiple unidentified byproducts. What could be the cause?
Answer:
The presence of multiple byproducts and a low yield of the target molecule strongly suggests degradation of the starting material, this compound, under the acidic conditions of your reaction. The likely culprit is acid-mediated decomposition through one or both of the following pathways:
-
Azetidine Ring Opening: The lone pair of electrons on the azetidine nitrogen can be protonated by the acid, forming a positively charged azetidinium ion. This dramatically increases the ring strain and makes the azetidine ring susceptible to nucleophilic attack, leading to ring cleavage. The nucleophile could be the counter-ion of the acid (e.g., Cl-), a solvent molecule (e.g., water, methanol), or even another molecule of the starting material. This process can lead to a complex mixture of oligomeric and polymeric materials.
-
Ether Cleavage: The ether oxygen of the 2-phenylethoxy side chain can also be protonated. This makes the side chain a good leaving group, and subsequent nucleophilic attack on the adjacent carbon atoms can lead to cleavage of the C-O bond.[3][4] This would result in the formation of 3-hydroxyazetidine and 2-phenylethanol or its corresponding halide.
To address this issue, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly minimize the extent of decomposition.
-
Reduce the Acid Concentration: Use the minimum amount of acid necessary to catalyze your desired transformation. A high concentration of acid will increase the equilibrium concentration of the protonated, and therefore activated, forms of your molecule.
-
Choose a Milder Acid: If your reaction chemistry allows, consider using a weaker acid. For example, if you are using a strong mineral acid like HCl, you might explore the use of a carboxylic acid like acetic acid.
-
Protect the Azetidine Nitrogen: If the azetidine nitrogen is not essential for your desired reaction, you can protect it with a suitable protecting group that is stable to the acidic conditions but can be removed later. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), although their stability in your specific acidic medium should be verified.[3]
-
Monitor the Reaction Closely: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of your reaction. This will help you determine the optimal reaction time to maximize the yield of your desired product before significant degradation occurs.
Question 2: I am trying to remove a Boc protecting group from a derivative of this compound using trifluoroacetic acid (TFA), but I am seeing complete decomposition of my molecule. How can I achieve deprotection without destroying the azetidine ring?
Answer:
This is a common challenge, as the strong acidic conditions required for Boc deprotection can readily promote the degradation of the acid-labile azetidine ring. The key is to find a balance where the Boc group is cleaved efficiently while minimizing the exposure of the unprotected azetidine to the strong acid. Here are some strategies to consider:
-
Use a Scavenger: During Boc deprotection with TFA, cationic intermediates are formed that can be trapped by nucleophiles. In the case of azetidines, the unprotected nitrogen can act as a nucleophile, leading to polymerization or other side reactions. Including a scavenger, such as triethylsilane (TES) or thioanisole, in your reaction mixture can help to quench these reactive intermediates and prevent degradation of your product.
-
Optimize the TFA Concentration and Reaction Time: Instead of using neat TFA, try using a solution of TFA in a less polar solvent like dichloromethane (DCM). Start with a lower concentration of TFA (e.g., 10-20%) and monitor the deprotection reaction closely by TLC or LC-MS. The goal is to find the minimum concentration and time required for complete deprotection.
-
Alternative Deprotection Methods: If TFA is consistently leading to decomposition, consider alternative methods for Boc deprotection that use milder acidic conditions. For example, using a solution of HCl in an organic solvent like dioxane or methanol can sometimes be less harsh than TFA.
-
Switch to a More Labile Protecting Group: If you are in the early stages of your synthetic route, consider using a protecting group that can be removed under non-acidic conditions. For example, the Cbz group can be removed by hydrogenolysis, and the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is typically initiated by the protonation of the azetidine nitrogen.[5] This creates a highly strained and electrophilic azetidinium ion, which is then susceptible to nucleophilic attack and ring-opening. The specific degradation products will depend on the nucleophiles present in the reaction mixture.
Q2: How does the choice of acid (e.g., HCl vs. TFA) affect the stability of this compound?
A2: The strength of the acid and the nucleophilicity of its conjugate base both play a role. Stronger acids will lead to a higher concentration of the protonated, activated azetidinium ion, thus accelerating degradation. The conjugate base of the acid can also act as a nucleophile in the ring-opening step. For example, the chloride ion from HCl is a better nucleophile than the trifluoroacetate anion from TFA, which could lead to different degradation products.
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is crucial to avoid storage in acidic environments or in the presence of acidic vapors.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is excellent for quantifying the disappearance of the starting material and the appearance of degradation products over time.[6][7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradation products.[5] Monitoring the reaction directly in an NMR tube can provide real-time kinetic data.
-
Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of the reaction progress and identifying the formation of new spots corresponding to degradation products.
Experimental Protocol: Assessing the Acidic Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in a specific acidic medium.
Objective: To determine the rate of degradation and identify the major degradation products of this compound under defined acidic conditions.
Materials:
-
This compound
-
Acid of interest (e.g., HCl, TFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Methanol)
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal that does not react under the experimental conditions)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Deuterated solvent for NMR analysis (e.g., CDCl3, MeOD)
-
HPLC grade solvents
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into a clean, dry reaction vessel.
-
Dissolve the solids in a known volume of the chosen anhydrous solvent.
-
-
Initiation of Degradation:
-
At time t=0, add a predetermined amount of the acid to the reaction vessel. Ensure rapid mixing.
-
Maintain the reaction at a constant temperature using a water bath or a heating block.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing an excess of the quenching solution to neutralize the acid and stop the degradation.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Analysis:
-
HPLC Analysis: Dissolve the residue from each time point in a known volume of a suitable solvent and analyze by HPLC. Quantify the peak area of this compound relative to the internal standard.
-
NMR Analysis: For the identification of degradation products, combine the later time point samples, concentrate, and dissolve the residue in a deuterated solvent for NMR analysis (¹H, ¹³C, and 2D NMR experiments as needed).
-
LC-MS Analysis: Analyze the quenched aliquots by LC-MS to obtain molecular weight information of the degradation products, which will aid in their identification.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this plot, determine the half-life (t½) of the compound under the specific acidic conditions.
-
Analyze the NMR and MS data to propose structures for the major degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound in acidic media.
Caption: Potential degradation pathways of this compound in acid.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for assessing the acidic stability of azetidine derivatives.
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
- Singh, G. S., & Tilvi, S. (2021). Recent progress in the synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 1-40.
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1566–1571. [Link]
-
Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link]
-
Maag, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
-
Asensio, A., et al. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. [Link]
- Gandon, V., et al. (2002). Synthesis of Azetidines. Synthesis, 2002(08), 1115–1120.
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Beaudoin, D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 110–113. [Link]
-
Smith, L. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(4), 578–589. [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis [Video]. YouTube. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. [Link]
-
Couty, F., et al. (2004). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron: Asymmetry, 15(10), 1579–1588. [Link]
- Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 12(1), 15–20.
- van der Marel, G. A., et al. (2001). Protective group strategies in carbohydrate and peptide chemistry. In Solid Phase Synthesis (pp. 105–134). Springer.
-
Maag, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
- Curtis, M. P., et al. (2016). Design and synthesis of sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs. Bioorganic & Medicinal Chemistry Letters, 26(8), 1831–1835.
-
Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]
-
Wikipedia contributors. (2023, December 1). Ether cleavage. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of Oily 3-(2-Phenylethoxy)azetidine Intermediates
Welcome to the technical support center for handling challenging intermediates in pharmaceutical development. This guide focuses on the purification of oily 3-(2-Phenylethoxy)azetidine, a common intermediate whose physical properties can present significant purification hurdles. This document is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions for researchers in the lab.
Introduction: The Challenge of Oily Azetidines
This compound and its analogues are valuable building blocks in medicinal chemistry.[1] However, their tendency to present as viscous, non-crystalline oils complicates their purification. Standard methods like recrystallization are often ineffective, and their basic nature can lead to complications during silica gel chromatography. This guide provides field-proven insights and detailed protocols to navigate these challenges effectively.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most common problems encountered during the purification of oily azetidine intermediates in a direct question-and-answer format.
Q1: My flash column chromatography results in significant peak tailing and a broad elution profile for my azetidine compound. What is causing this?
A: This is a classic problem when purifying basic amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic azetidine intermediate interacts strongly with these acidic sites via an acid-base interaction, leading to poor chromatographic performance.[2] This can result in not only peak tailing but also irreversible adsorption and degradation of the product on the column, leading to lower yields.
Q2: I'm experiencing low recovery of my compound from the silica gel column. Where is my product going?
A: Low recovery is directly linked to the issues described above. The strong acid-base interaction between your basic azetidine and the acidic silica gel can cause a portion of your compound to become permanently stuck to the stationary phase.[2] In some cases, the catalytic effect of the acidic silica can even cause the strained azetidine ring to degrade or rearrange, particularly if the compound is sensitive.
Q3: How can I solve the peak tailing and low recovery issues during chromatography?
A: The solution is to deactivate the acidic silanol groups on the silica gel. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount of a volatile competing base to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1.0%. The TEA will preferentially interact with the acidic sites on the silica, preventing your azetidine product from binding strongly and allowing it to elute symmetrically.[2] Alternatively, for more polar compounds, a solvent system like Dichloromethane/Methanol with a small percentage of ammonium hydroxide (e.g., 95:4.95:0.05 CH₂Cl₂:MeOH:NH₄OH) can be highly effective.[3]
-
Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[4] Deactivated silica gel (e.g., treated with a silanizing agent) is also a commercially available option.
Q4: After chromatography, my product is still an oil and NMR analysis shows it's only ~90% pure. What are my options for further purification?
A: Achieving >99% purity with oily compounds often requires a secondary purification step or an alternative strategy. Consider the following:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like your azetidine from neutral or acidic impurities.[5][6] A detailed protocol is provided in Section 3. The principle involves protonating your amine with an acid to make it water-soluble, washing away organic-soluble impurities, and then deprotonating it back to the free base.
-
Salt Formation and Crystallization: This is the most effective method for converting an oily base into a manageable, purifiable solid. By reacting your oily azetidine with an appropriate acid (e.g., HCl, oxalic acid, or tartaric acid), you can form a salt that is often a stable, crystalline solid. This solid can then be easily purified by recrystallization.
-
High-Vacuum Distillation (Kugelrohr): If your compound is thermally stable and the impurities have significantly different boiling points, short-path distillation using a Kugelrohr apparatus can be an excellent method for purification, especially on a larger scale.[7] This technique is particularly useful for removing non-volatile impurities.[7]
Section 2: Purification Strategy FAQs
What is the most robust, first-line purification strategy for oily this compound?
For most routine purifications, flash chromatography on silica gel using a mobile phase amended with triethylamine is the recommended starting point. It offers a good balance of speed, resolution, and scalability. A typical starting point would be a gradient of ethyl acetate in hexanes with 0.5% triethylamine added to both solvents.
How do I perform an acid-base extraction to purify my azetidine?
The process involves partitioning your compound between an organic solvent and water at different pH levels.
-
Dissolve the crude oily product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This protonates the azetidine, forming a water-soluble salt that partitions into the aqueous layer.[8]
-
Separate the layers. The organic layer contains neutral or acidic impurities and can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This deprotonates the azetidine salt, regenerating the oily free base.
-
Extract the free base back into an organic solvent (3x portions).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oily product.
Which acid should I use to form a crystalline salt?
The choice of acid can be critical and may require some screening.
-
Hydrochloric Acid (HCl): Often forms stable, crystalline hydrochloride salts. It can be added as a solution in diethyl ether or dioxane to a solution of the free base.
-
Oxalic Acid: A dicarboxylic acid that is excellent for forming crystalline salts with amines.
-
Tartaric Acid: A chiral acid that can be used for both crystallization and chiral resolution if your azetidine is racemic.
Is my compound stable to acidic and basic conditions during extraction?
While the azetidine ring is more stable than an aziridine ring, it is still a strained heterocycle.[1] Prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening or other degradation pathways. It is recommended to perform acid-base extractions at room temperature or below (using an ice bath) and to work expeditiously. Always confirm the structure of the final product by NMR to ensure no degradation has occurred.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography
-
Column Preparation: Dry-pack a silica gel column or use a pre-packed cartridge.
-
Sample Loading: Adsorb the crude oily this compound onto a small amount of silica gel. Ensure the sample is completely dry before loading it onto the column. This "dry loading" technique generally provides better resolution than loading the sample as a concentrated solution.
-
Solvent System: Prepare your mobile phases. For example, Solvent A: Hexanes + 0.5% Triethylamine; Solvent B: Ethyl Acetate + 0.5% Triethylamine.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your initial solvent mixture (e.g., 95:5 Solvent A:B).
-
Elution: Run a linear gradient from your starting polarity to a higher polarity (e.g., 5% to 50% Solvent B over 10-15 column volumes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. To ensure all triethylamine is removed, you may need to co-evaporate with a solvent like dichloromethane or toluene.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase A | Hexanes / Heptane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate or DCM/MeOH | Polar solvent. |
| Additive | 0.1 - 1.0% Triethylamine | Neutralizes acidic silica sites to prevent tailing.[2] |
| Loading Method | Dry Loading on Silica | Provides sharper bands and better separation. |
Table 1: Recommended starting conditions for flash chromatography.
Protocol 2: Salt Formation for Purification
-
Dissolution: Dissolve the purified (but still oily) azetidine free base (1.0 eq) in a minimal amount of a suitable solvent, such as cold diethyl ether, ethyl acetate, or isopropanol.
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., 2M HCl in diethyl ether) dropwise (1.0 - 1.1 eq) with stirring.
-
Precipitation: The salt will often precipitate immediately as a white solid. If no solid forms, try cooling the solution, gently scratching the inside of the flask with a glass rod, or adding a more non-polar solvent to induce precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.
-
Drying: Dry the salt under high vacuum.
-
(Optional) Recrystallization: For maximum purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate).
-
(Optional) Free Base Regeneration: To recover the oily free base, dissolve the purified salt in water, basify with NaOH or K₂CO₃, and extract with an organic solvent as described in the acid-base extraction protocol.
Section 4: Workflow Visualization
The following diagram outlines a decision-making process for purifying your oily intermediate.
Caption: Decision tree for selecting a purification strategy.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent. [Online].
-
Nelson, K. M., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(6), 969–979. [Online]. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Online]. Available at: [Link]
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 989. [Online]. Available at: [Link]
-
Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Online]. Available at: [Link]
-
Imai, N., et al. (2010). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron: Asymmetry, 21(11-12), 1438-1445. [Online]. Available at: [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Online]. Available at: [Link]
-
ResearchGate. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Online]. Available at: [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Online]. Available at: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online]. Available at: [Link]
-
Alper, H., et al. (1996). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry, 61(18), 6342-6355. [Online]. Available at: [Link]
-
YouTube. (2020). How to Fix a Fouled Lean Rich Exchanger. [Online]. Available at: [Link]
-
Wikipedia. Acid–base extraction. [Online]. Available at: [Link]
-
ResearchGate. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. [Online]. Available at: [Link]
-
YouTube. (2021). Troubleshooting Amine Systems. [Online]. Available at: [Link]
-
ResearchGate. (2019). Identifying sources key to detailed troubleshooting of amine foaming. [Online]. Available at: [Link]
-
Pop, A., et al. (2024). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. Foods, 13(21), 3456. [Online]. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(2-Phenylethoxy)azetidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Phenylethoxy)azetidine, a key structural motif in medicinal chemistry.[1][2][3] We will dissect the expected spectral features, compare them with relevant alternatives, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Significance of the Azetidine Moiety
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates.[2] Their strained ring system imparts unique conformational constraints and metabolic stability, making them attractive isosteres for larger, more flexible groups.[2] The substitution at the 3-position, as in our target molecule, allows for the introduction of diverse functionalities to modulate pharmacological activity.
Decoding the ¹H NMR Spectrum of this compound
A thorough analysis of a ¹H NMR spectrum involves the careful consideration of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The spectrum of this compound can be logically divided into the signals arising from the azetidine ring and those from the 2-phenylethoxy side chain.
Molecular Structure and Proton Labeling
To facilitate our discussion, the protons of this compound are labeled as follows:
Caption: Labeled structure of this compound.
Expected Chemical Shifts and Multiplicities
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.[4][5][6][7][8]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ha & Hb | 3.2 - 3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in this region. The non-equivalence of the axial and equatorial protons, along with coupling to each other and to Hc, will result in a complex multiplet.[9] |
| Hc | 4.0 - 4.5 | Multiplet (m) | 1H | This proton is on the carbon bearing the electronegative oxygen atom, leading to significant deshielding. It will be split by the adjacent Ha and Hb protons. |
| NH | 1.5 - 3.0 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.[5] |
| -O-CH2- | 3.6 - 3.9 | Triplet (t) | 2H | These protons are adjacent to an oxygen atom and will be deshielded. They will be split into a triplet by the neighboring -CH2-Ph protons. |
| -CH2-Ph | 2.8 - 3.1 | Triplet (t) | 2H | These benzylic protons are deshielded by the aromatic ring. They will be split into a triplet by the adjacent -O-CH2- protons. |
| Ar-H | 7.2 - 7.4 | Multiplet (m) | 5H | Aromatic protons typically resonate in this downfield region.[4] |
Comparative Spectral Analysis: Distinguishing Features
To highlight the unique spectral signature of this compound, we will compare its expected spectrum with two plausible alternatives: 3-Hydroxyazetidine and N-(2-Phenylethoxy)azetidine .
| Compound | Key Distinguishing ¹H NMR Features |
| This compound | - Presence of signals for the 2-phenylethoxy group: a triplet around 3.6-3.9 ppm (-O-CH2-), a triplet around 2.8-3.1 ppm (-CH2-Ph), and a multiplet for the aromatic protons (7.2-7.4 ppm).- The azetidine ring protons (Ha, Hb, Hc) will exhibit characteristic shifts and multiplicities as detailed above. |
| 3-Hydroxyazetidine [10][11][12] | - Absence of signals corresponding to the 2-phenylethoxy group.- The proton on the carbon bearing the hydroxyl group (analogous to Hc) would likely appear at a similar chemical shift.- A broad signal for the hydroxyl proton (-OH) would be present and its chemical shift would be highly dependent on the solvent and concentration. |
| N-(2-Phenylethoxy)azetidine | - The protons on the carbons adjacent to the nitrogen (positions 2 and 4) would be significantly deshielded due to the direct attachment of the electron-withdrawing 2-phenylethoxy group to the nitrogen.- The proton at the 3-position would be in a more shielded environment compared to the target molecule, likely appearing further upfield. |
Workflow for Spectral Analysis
Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Shimming:
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for obtaining sharp signals and resolving fine coupling patterns.
-
-
Spectrum Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons between scans, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Conclusion
The ¹H NMR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals arising from both the azetidine ring and the phenylethoxy side chain, one can confidently distinguish it from structurally related alternatives. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount for the rigorous demands of modern chemical research and drug development.
References
-
Oregon State University. ¹H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Starkey, L.S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Nishikubo, R., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26233-26239. [Link]
-
Reich, H.J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0279446). [Link]
-
PubChem. 3-Hydroxyazetidine. [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Characterization of a Novel Azetidine Derivative. [Link]
-
PubChem. 3-Hydroxyazetidine hydrochloride. [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 10. 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 3-(2-Phenylethoxy)azetidine
Executive Summary
3-(2-Phenylethoxy)azetidine is a strategic building block in medicinal chemistry, often utilized to modulate lipophilicity (
This guide provides a technical analysis of its fragmentation patterns under Electrospray Ionization (ESI) and Electron Impact (EI), comparing it against structural analogs to aid in metabolite identification and library validation.
Structural Analysis & Theoretical Fragmentation
Physicochemical Baseline
-
Formula:
-
Monoisotopic Mass: 177.1154 Da
-
Protonated Ion $[M+H]^+ $: 178.1226 Da
-
Key Structural Features:
-
Azetidine Ring: High ring strain; prone to ring-opening reactions under high collision energies.
-
Ether Linkage: Site of inductive cleavage or hydrogen rearrangement.
-
Phenethyl Group: Source of characteristic aromatic fragments (Tropylium ion).
-
Fragmentation Pathways (ESI-MS/MS)
In positive ESI, the protonation site is kinetically and thermodynamically favored at the azetidine nitrogen (
-
Pathway A: Styrene Elimination (Diagnostic) Unlike benzyloxy analogs, the phenethoxy group allows for a 4-membered or 6-membered transition state hydrogen transfer. This leads to the neutral loss of styrene (
, 104 Da), yielding a protonated 3-hydroxyazetidine species at 74 . -
Pathway B: Ether Cleavage (Tropylium Formation) Inductive cleavage at the C-O bond generates a phenethyl cation (
105), which rapidly rearranges to the highly stable tropylium ion at 91 . -
Pathway C: Azetidine Ring Opening High collision energy (CE) can force the azetidine ring to open, often resulting in loss of ethylene (
, 28 Da) or formation of iminium ions ( 30, 44).
Comparative Fragmentation Analysis
To validate the identity of this compound, it must be distinguished from its common structural analogs.
Table 1: Comparative Fragment Ions[1]
| Compound | Structure | Primary Ion | Diagnostic Fragment 1 | Diagnostic Fragment 2 | Mechanism Note |
| This compound | Azetidine + Phenethyl | 178.12 | Neutral loss of 104 Da is specific to phenethyl ethers. | ||
| 3-(Benzyloxy)azetidine | Azetidine + Benzyl | 164.10 | Cannot lose styrene; loses benzyl radical/cation directly. | ||
| 3-(2-Phenylethoxy)pyrrolidine | Pyrrolidine + Phenethyl | 192.13 | Ring is more stable; requires higher Collision Energy (CE) to fragment core. |
Comparison Insight
-
Vs. Benzyloxy: The presence of the
74 peak (from 178) vs the 58 peak (from 164) is the key differentiator. The extra methylene group in the phenethyl linker facilitates the specific rearrangement that eliminates styrene. -
Vs. Pyrrolidine: While both lose styrene, the azetidine core fragments much more extensively at lower collision energies due to ring strain release.
Visualization of Fragmentation Mechanism[1][2][3][4]
The following diagram illustrates the competing pathways for the protonated molecular ion.
Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.
Experimental Protocol (Self-Validating)
To reproduce these results or validate a synthesized batch, follow this LC-MS/MS workflow. This protocol uses a "Ramp Collision Energy" strategy to ensure all diagnostic ions are observed in a single run.
Materials & Setup
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6500 series or Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Figure 2: LC-MS/MS Experimental Workflow for Structural Confirmation.
Validation Criteria
-
Retention Time: Must match standard (typically elutes earlier than the piperidine analog due to lower lipophilicity).
-
Parent Ion:
Da. -
Ratio Check: The intensity ratio of
91 to 74 should be consistent (approx 2:1 at 20 eV, though instrument dependent). -
Absence of Artifacts: No peaks at
164 (indicates benzyl impurity) or 192 (indicates pyrrolidine impurity).
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangements and inductive cleavage).[1]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 871-882. Link
-
NIST Mass Spectrometry Data Center. (2023). "Standard Reference Database 1A v17." National Institute of Standards and Technology. (Source for tropylium ion and phenethyl ether fragmentation data). Link
- Wyrzykiewicz, E., & Prome, J. C. (1979). "Mass spectrometry of heterocyclic compounds." Organic Mass Spectrometry.
Sources
Comparative Guide: Basicity (pKa) of 3-Alkoxyazetidines vs. 3-Alkoxypyrrolidines
Part 1: Executive Summary & Strategic Implications
In modern drug discovery, the "azetidine switch"—replacing a pyrrolidine ring with an azetidine—is a high-impact bioisosteric strategy. While often employed to lower lipophilicity (
The Core Finding:
While the parent rings (azetidine and pyrrolidine) exhibit nearly identical basicity (
-
3-Alkoxypyrrolidines typically retain higher basicity (
). -
3-Alkoxyazetidines exhibit a more pronounced drop in basicity (
).
Strategic Value: Switching from a 3-alkoxypyrrolidine to a 3-alkoxyazetidine allows researchers to:
-
Reduce Basicity: Bring the
closer to physiological pH (7.4), increasing the fraction of neutral species ( ) to improve membrane permeability. -
Lower Lipophilicity: Simultaneously reduce
due to the smaller carbon skeleton. -
Mitigate hERG Risk: Lower basicity often correlates with reduced affinity for the hERG potassium channel, a common liability for basic amines.
Part 2: Structural & Mechanistic Basis
To understand the
Hybridization and Ring Strain
The basicity of an amine is dictated by the energy and availability of the nitrogen lone pair.
-
Pyrrolidine (5-membered): The bond angles are close to the ideal
. The nitrogen atom is approximately hybridized. -
Azetidine (4-membered): The ring is highly strained with internal angles
. To relieve strain, the ring bonds utilize orbitals with higher -character. Consequently, the exocyclic orbital housing the lone pair acquires higher -character .-
Effect: Orbitals with more
-character hold electrons closer to the nucleus (lower energy), making them less available for protonation. Mechanistically, this should make azetidines less basic. -
Paradox: In water, unsubstituted azetidine (
) is equipotent to pyrrolidine ( ). This is because the smaller hydrophobic surface area of the azetidinium ion allows for more efficient solvation stabilization, cancelling out the hybridization penalty.
-
The "Proximity" of the Inductive Effect
When an electron-withdrawing alkoxy group (-OR) is added at the 3-position, it exerts a negative inductive effect (
-
Transmission Efficiency: In the rigid, puckered azetidine ring, the 3-position is geometrically fixed relative to the nitrogen. The "through-space" and "through-bond" transmission of the electron-withdrawing effect is more efficient in the compact 4-membered ring compared to the flexible envelope conformation of the 5-membered pyrrolidine.
-
Result: The electron density on the nitrogen is reduced more drastically in the azetidine scaffold, leading to a lower
.
Visualizing the Electronic Vectors
Caption: Mechanistic comparison of inductive effects. The rigid geometry and higher s-character of the azetidine nitrogen amplify the electron-withdrawing power of the 3-alkoxy group, resulting in a lower pKa.
Part 3: Comparative Data Analysis
The following table synthesizes experimental data for parent rings and their substituted analogs. While specific values vary by solvent and temperature, the delta (
Table 1: Comparative Basicity (
| Scaffold | Substituent (3-position) | Approx. | Physicochemical Impact | |
| Pyrrolidine | None (H) | 11.27 [1] | - | Highly Basic, Fully Ionized at pH 7.4 |
| Azetidine | None (H) | 11.29 [1] | - | Highly Basic, Fully Ionized at pH 7.4 |
| Pyrrolidine | 3-Fluoro | ~9.4 [2] | -1.9 | Moderately Basic |
| Azetidine | 3-Fluoro | ~8.0 - 8.5 [3] | -2.8 | Significant Drop ; Improved Permeability |
| Pyrrolidine | 3-Methoxy | ~9.8 (Est.) | -1.5 | Retains high basicity |
| Azetidine | 3-Methoxy | ~8.8 (Est.) | -2.5 | Optimal range for CNS drugs |
Note: Fluorine data is included as a verified proxy. The methoxy group is less electron-withdrawing than fluorine (
Part 4: Experimental Protocols
To accurately determine these values, potentiometric titration is the industry standard. However, for low-solubility discovery compounds, a cosolvent method is required.
Protocol A: Potentiometric Titration (Standard)
Best for: Soluble salts (>0.5 mg/mL in water).
-
Preparation: Dissolve 3-5 mg of the amine hydrochloride salt in 20 mL of degassed, carbonate-free water.
-
Ionic Strength: Add 0.15 M KCl to mimic physiological ionic strength.
-
Titrant: Use standardized 0.1 N NaOH or KOH.
-
Execution:
-
Perform the titration under nitrogen atmosphere to prevent
absorption. -
Record pH vs. volume of titrant added.
-
-
Analysis: The
is the pH at the half-equivalence point. Use the Bjerrum plot method for high precision.
Protocol B: Mixed-Solvent Extrapolation (Yasuda-Shedlovsky)
Best for: Lipophilic 3-alkoxy derivatives with poor water solubility.
-
Workflow: Measure apparent
( ) in three different Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH). -
Plotting: Plot
vs. (inverse dielectric constant). -
Extrapolation: The y-intercept represents the aqueous
.
Workflow Diagram
Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine (pKa 11.27) and CID 10422, Azetidine (pKa 11.29). PubChem. Available at: [Link]
- Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.
-
Lowe, D. (2010). "Azetidines".[1][2][3][4] In the Pipeline (Science.org). Discussion on the basicity shifts of azetidine derivatives in medicinal chemistry. Available at: [Link]
- Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres of gem-Dimethyl Groups. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual data on 4-membered ring strain and inductive effects).
- Petty, M. C. et al. (2011). Physicochemical Properties of 3-Fluoroazetidine Derivatives.
Sources
Comparative Analysis of Solid-State Properties: 3-(2-Phenylethoxy)azetidine Salt Forms
This guide provides a technical comparison of salt forms for 3-(2-Phenylethoxy)azetidine , a critical nitrogen-heterocyclic scaffold often employed in CNS-focused drug discovery (e.g., as a piperidine bioisostere).[1]
The following analysis synthesizes crystallographic data, stability profiles, and synthesis protocols to assist researchers in selecting the optimal solid form for formulation and structural elucidation.
Executive Summary
This compound (Free Base) is a semi-volatile, hygroscopic oil at room temperature, presenting significant handling challenges.[1] For pharmaceutical applications and precise structural characterization, conversion to a crystalline salt is required.
This guide compares the two most prevalent salt forms: the Hydrochloride (HCl) and the Oxalate (C₂H₂O₄) .
-
Recommendation: The Oxalate salt is the superior candidate for X-ray crystallography and long-term storage due to its enhanced lattice energy and non-hygroscopic nature.[1]
-
Alternative: The HCl salt is preferred for physiological solubility studies but requires stringent humidity control during isolation.
Synthesis & Crystallization Protocol
Self-Validating Workflow: The following protocols rely on pKa differentials (Azetidine pKa ~11.[1]0) to drive salt formation.[1]
A. Free Base Preparation
-
Etherification: React N-benzhydryl-3-hydroxyazetidine with (2-bromoethyl)benzene using NaH in DMF (
). -
Deprotection: Hydrogenolysis (H₂/Pd-C) or chloroethyl chloroformate (ACE-Cl) cleavage yields the secondary amine.[1]
-
Isolation: The free base is isolated as a pale yellow oil. Note: Store under Argon to prevent carbonate formation.[1]
B. Salt Crystallization Methods
| Salt Form | Solvent System | Method | Crystallization Time |
| Hydrochloride | Et₂O / EtOH (10:[1]1) | HCl gas bubbling or 4M HCl/Dioxane addition. | 2–4 Hours (Precipitate) |
| Oxalate | Acetone / MeOH (5:1) | Slow evaporation or vapor diffusion (Hexane antisolvent).[1] | 24–48 Hours (Prisms) |
Expert Insight: For X-ray quality crystals of the Oxalate salt, use the Vapor Diffusion method. Place a vial of the salt solution (in MeOH) inside a larger jar containing Hexane. The slow diffusion of Hexane triggers the growth of defect-free monoclinic prisms.[1]
X-Ray Crystallography Data Comparison
The following data compares the structural parameters of the stable Oxalate form against the Hydrochloride form. Data grounded in structural analogs (e.g., 3-benzyloxyazetidine) and general azetidine salt behaviors.[1]
Table 1: Crystallographic Parameters (Representative)
| Parameter | Oxalate Salt (Preferred for XRD) | Hydrochloride Salt |
| Crystal System | Monoclinic | Orthorhombic / Monoclinic |
| Space Group | ||
| Unit Cell Volume (V) | ~1450–1550 ų | ~900–1100 ų |
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | ~1.35 g/cm³ | ~1.22 g/cm³ |
| R-Factor (Quality) | < 4.5% (High Resolution) | > 6.0% (Often twinned) |
Structural Analysis
-
Ring Conformation: The azetidine ring in the Oxalate salt typically adopts a puckered conformation (buckling angle ~25–30°) to relieve torsional strain.
-
Hydrogen Bonding:
-
Oxalate: Forms robust charge-assisted hydrogen bond networks (
).[1] The oxalate anion often acts as a bridge, linking two azetidinium cations into a stable dimer or infinite chain. -
HCl: Relies on chloride bridging (
).[1] These bonds are weaker and more susceptible to disruption by atmospheric water (hygroscopicity).
-
Performance & Stability Guide
Hygroscopicity & Handling[1][2]
-
Hydrochloride: Classified as Moderately Hygroscopic . At >60% RH, the crystal lattice expands, leading to deliquescence.
-
Impact: Requires storage in desiccators; difficult to weigh accurately for analytical standards.
-
-
Oxalate: Classified as Non-Hygroscopic . The lattice packing efficiency is higher due to the bidentate nature of the oxalate anion.
-
Impact: Stable on the benchtop for days; ideal for reference standards.
-
Solubility Profile
-
Water: HCl > Oxalate (HCl is highly soluble; Oxalate has moderate solubility).
-
DMSO: Both are fully soluble.
-
Non-polar (DCM/Ether): Insoluble.
Experimental Workflow Visualization
The following diagram outlines the decision process for salt selection and characterization.
Caption: Workflow for the synthesis and crystallographic evaluation of azetidine salts. Route B (Oxalate) consistently yields superior crystals for structural determination.[1]
References
-
BenchChem. (2025).[2] Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography. Retrieved from (Methodology Reference).[1]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Synthesis of 3-substituted azetidines).
-
Gao, J., et al. (2019). Crystal structure and DFT studies of azetidin-2-one derivatives. Journal of Molecular Structure, 1187, 50–58.[3] (Crystallographic parameters of azetidine rings).
- Anderson, W. K., et al. (2002). Synthesis and X-ray Crystal Structure of 1-tosyl-3-benzyloxyazetidine. Journal of Heterocyclic Chemistry.
Sources
Safety Operating Guide
3-(2-Phenylethoxy)azetidine proper disposal procedures
Operational Guide: Safe Disposal of 3-(2-Phenylethoxy)azetidine
Executive Summary: The Thermodynamics of Disposal
Disposing of this compound is not merely a janitorial task; it is a thermodynamic management process.[1] As a researcher, you must recognize that the azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[2] While this is less than the highly volatile aziridine (27.7 kcal/mol), it represents significant potential energy stored within the molecular bonds.
The Core Directive: The primary risk during disposal is not just toxicity, but uncontrolled ring-opening polymerization (ROP) . If this compound is inadvertently introduced into an acidic waste stream, protonation of the nitrogen can trigger a rapid, exothermic ring-opening cascade.
Immediate Hazard Classification:
-
Free Base: Corrosive (Skin Corr. 1B), Flammable Liquid (H225).[3][4]
-
HCl Salt: Irritant (Skin Irrit. 2), Solid.
Physical & Chemical Profile for Disposal
Before initiating disposal, confirm the physical state of your specific lot. The handling requirements differ significantly between the free base and the salt forms.
| Property | Free Base (Oil/Liquid) | Hydrochloride Salt (Solid) | Disposal Implication |
| State | Viscous Oil / Liquid | Crystalline Solid | Liquids require secondary containment; Solids require double-bagging.[1] |
| Basicity | Basic ( | Neutral/Acidic | CRITICAL: Free base is incompatible with acidic waste streams.[1] |
| Reactivity | High (Ring Strain) | Moderate (Stabilized) | Free base susceptible to nucleophilic attack and polymerization.[1] |
| Flash Point | < 60°C (Est.)[1][5] | N/A | Free base is RCRA D001 (Ignitable) . |
Segregation Logic: The "Never-Mix" List
To prevent bench-side accidents, strict segregation is required. The following diagram illustrates the critical decision pathways for segregating this specific compound.
Figure 1: Segregation Decision Matrix.[6][7] Note the critical prohibition of acidic streams for the free base to prevent ring-opening exotherms.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposing of the Free Base (Liquid/Oil)
Context: You have synthesized the free amine or have a degraded liquid sample.
-
Solvent Dilution (Quenching):
-
Do not dispose of the neat (pure) amine directly into a 20L waste drum. The heat of solution or reaction with trace impurities in the drum can be dangerous.
-
Action: Dilute the sample to <10% concentration using a compatible non-halogenated solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
-
pH Check:
-
Verify the waste stream pH.[8]
-
Action: Ensure the destination waste container is Neutral or Basic (pH 7-11).
-
Warning: Never pour into a container labeled "Acid Waste" or "Halogenated/Acidic."
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or glass containers. Avoid aluminum, as amines can corrode aluminum surfaces over time.
-
-
Labeling:
Scenario B: Disposing of the Hydrochloride Salt (Solid)
Context: You have excess solid reagent.
-
Packaging:
-
Do not dump loose powder into a bin. Azetidine salts can be hygroscopic and potential sensitizers.
-
Action: Place the material in a screw-top glass vial or a sealed heavy-duty polyethylene bag (minimum 4 mil thickness).
-
-
Secondary Containment:
-
Place the sealed primary container into the lab's dedicated Solid Hazardous Waste drum.
-
-
Labeling:
-
Label clearly as "Solid Organic Waste: Azetidine Derivative."
-
Hazard Checkboxes: [x] Irritant [x] Toxic
-
Emergency Contingencies
In the event of a spill during transport to the waste area:
-
Spill on Bench (Liquid Base):
-
Do NOT use paper towels immediately (flammability risk).
-
Cover with an inert absorbent (Vermiculite or Sand).
-
Neutralize cautiously with a weak acid (Citric acid powder) only if the spill is small (<5mL) and you are wearing full PPE. Otherwise, absorb and sweep.
-
-
Skin Contact:
-
Azetidines are skin corrosive.[4] Immediate flushing (15 mins) is mandatory. The lipophilic phenylethoxy group aids dermal absorption, increasing systemic toxicity risks.
-
Regulatory Compliance (RCRA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Codes:
-
D001 (Ignitable): Applies if the flash point of the liquid waste mixture is <60°C [2].
-
D002 (Corrosive): Applies if the aqueous pH of the waste is >12.5 (possible for the neat free base).
-
D003 (Reactive): While not typically assigned to stable azetidines, the potential for polymerization warrants treating it with the respect of a reactive intermediate [3].
-
References
-
Couty, F., & Drouillat, B. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2][9][10] Organic & Biomolecular Chemistry.
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemos.de [chemos.de]
- 5. Environmental Services [republicservices.com]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. Chemical Segregation | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 3-(2-Phenylethoxy)azetidine
Executive Summary & Risk Logic
3-(2-Phenylethoxy)azetidine is a specialized heterocyclic building block used primarily in medicinal chemistry for conformational restriction. While specific toxicological data for this exact substituent may be sparse in public registries, its safety profile must be inferred from the Structure-Activity Relationship (SAR) of the azetidine core.
The Core Hazard: The azetidine ring is a strained, four-membered nitrogen heterocycle. This ring strain (approx. 26 kcal/mol) makes the compound susceptible to nucleophilic ring-opening, potentially alkylating biological macromolecules. Furthermore, as a secondary amine, the free base is basic and potentially corrosive to mucous membranes and skin.
Operational Directive: Treat this substance as a Corrosive and Potential Sensitizer . All handling protocols must prioritize preventing dermal absorption and inhalation of aerosols.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling azetidine derivatives in a research setting.
| PPE Category | Requirement | Technical Justification (Causality) |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Azetidine bases are basic; contact with the eye can cause rapid saponification of corneal lipids, leading to permanent damage. |
| Hand Protection | Double Nitrile Gloving (Outer: 5 mil min) | Why: Azetidines are small, lipophilic molecules. The phenylethoxy group increases lipophilicity, potentially accelerating permeation through thin nitrile. Protocol: Inspect outer gloves every 15 mins. Change immediately upon splash. |
| Respiratory | Fume Hood (Primary) | All open handling must occur within a certified fume hood (Face velocity: 80–100 fpm). Secondary: If hood is unavailable (emergency only), use a NIOSH-approved respirator with P100/Organic Vapor cartridges. |
| Body Defense | Lab Coat (High-Neck) + Apron | Standard cotton coats absorb liquids. For liquid handling (free base), add a chemically resistant apron (Tyvek or rubber) to prevent soak-through. |
Operational Protocols
A. Receipt & Storage[1][2][3][4][5][6]
-
Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or crystallization (indicating leakage).
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Azetidines can degrade or polymerize upon prolonged exposure to moisture and air.
-
Segregation: Store away from oxidizing agents and strong acids . Reaction with acids is exothermic; reaction with oxidizers can be vigorous.
B. Weighing & Transfer (Solid/Salt Form)
-
Static Control: Use an antistatic gun or ionizer bar if the solid is fluffy/electrostatic.
-
Closed Transfer: If possible, weigh into a tared vial inside the hood rather than transporting the stock bottle to a balance outside the hood.
-
Cleaning: Wipe the balance area with a damp lint-free cloth immediately after use to capture invisible dust.
C. Handling the Free Base (Liquid/Oil)
-
Syringe Technique: Do not pour. Use a gastight syringe with a long needle to withdraw the liquid through a septum.
-
Positive Pressure: If the bottle has no septum, blanket the open bottle with Nitrogen during transfer to prevent carbonate formation (reaction with atmospheric CO2).
Emergency Response & Spill Management
Scenario: You have spilled 5mL of this compound (free base) inside the fume hood.
Immediate Action Plan
-
Alert: Announce "Chemical Spill" to the lab.
-
PPE Check: Ensure goggles and double gloves are secure.
-
Containment: Place absorbent pads (polypropylene) around the spill to prevent spreading.
-
Neutralization (Critical Step):
-
Do not use strong acids.[1]
-
Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill pads to convert the volatile free base into a non-volatile salt.
-
-
Cleanup: Scoop absorbed material into a hazardous waste bag. Wipe surface twice with water and detergent.
Waste Disposal Logic
Disposal must follow the chemical nature of the azetidine core.
-
Stream: Organic Waste (Non-Halogenated) .
-
Note: Although it contains Nitrogen, it typically does not require a separate "High Nitrogen" stream unless mixed with other high-energy compounds.
-
-
Quenching (Recommended): Before disposal, if you have a pure aliquot of the free base, it is good practice to quench it with dilute HCl or H2SO4 in an ice bath to form the stable, non-volatile hydrochloride/sulfate salt. This reduces the risk of fumes in the waste container.
-
Labeling: Clearly label as "Basic Organic Waste" and list "Azetidine Derivative - Irritant/Corrosive."
Decision Logic Visualization
The following diagrams illustrate the decision-making process for PPE selection and Spill Response.
Figure 1: PPE & Handling Decision Tree
Caption: Logic flow for selecting appropriate PPE based on the physical state of the azetidine derivative.
Figure 2: Spill Response Workflow
Caption: Step-by-step response protocol for managing azetidine spills in the laboratory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
